4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole
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Overview
Description
4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 4, an ethoxymethyl group at position 3, and an isopropyl group at position 1. These substituents confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and N,N-dimethylformamide, and reagents such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Addition Reactions: The ethoxymethyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide and solvents such as ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrazoles, while oxidation and reduction reactions can modify the functional groups attached to the pyrazole ring.
Scientific Research Applications
4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine and ethoxymethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The isopropyl group may affect the compound’s solubility and membrane permeability, impacting its overall efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-(ethoxymethyl)benzoic acid: Similar in structure but with a benzoic acid core instead of a pyrazole ring.
4-bromo-3-(ethoxymethyl)benzaldehyde: Contains an aldehyde group instead of the pyrazole ring.
4-bromo-3-(ethoxymethyl)phenol: Features a phenol group in place of the pyrazole ring.
Uniqueness
4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole is unique due to its specific combination of substituents on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-bromo-3-(ethoxymethyl)-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-4-13-6-9-8(10)5-12(11-9)7(2)3/h5,7H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBQJNDKWYMSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1Br)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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